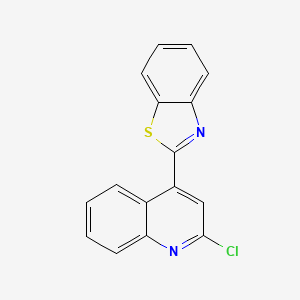

4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline

CAS No.: 790263-71-7

Cat. No.: VC5400206

Molecular Formula: C16H9ClN2S

Molecular Weight: 296.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 790263-71-7 |

|---|---|

| Molecular Formula | C16H9ClN2S |

| Molecular Weight | 296.77 |

| IUPAC Name | 2-(2-chloroquinolin-4-yl)-1,3-benzothiazole |

| Standard InChI | InChI=1S/C16H9ClN2S/c17-15-9-11(10-5-1-2-6-12(10)18-15)16-19-13-7-3-4-8-14(13)20-16/h1-9H |

| Standard InChI Key | RJCRXSRFDZPKAL-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=NC4=CC=CC=C4S3 |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure combines two pharmacologically significant heterocycles: quinoline and benzothiazole. The quinoline nucleus (a bicyclic system of benzene fused with pyridine) is substituted at the 2-position with chlorine and at the 4-position with a benzothiazole group (a benzene ring fused to a thiazole) . This arrangement is critical for its electronic and steric properties, influencing reactivity and intermolecular interactions.

Key Structural Features:

-

IUPAC Name: 2-(2-Chloroquinolin-4-yl)-1,3-benzothiazole

Crystallographic and Spectroscopic Data

While single-crystal X-ray data are unavailable for this specific compound, analogues such as 2-(1-benzofuran-2-yl)-4-(1,3-benzothiazol-2-yl)quinoline exhibit planar geometries, with dihedral angles between the quinoline and benzothiazole rings ranging from 5–15° . Such planarity enhances π-π stacking interactions, relevant in materials science and drug design. Spectroscopic characterization (IR, -NMR, -NMR) of related compounds confirms the presence of characteristic absorption bands for C-Cl (750–600 cm) and C=N (1650–1500 cm) bonds .

Synthesis and Preparation Techniques

Synthetic Pathways

The synthesis of 4-(1,3-benzothiazol-2-yl)-2-chloroquinoline typically involves multi-step protocols, leveraging cyclization and coupling reactions. A representative method, adapted from benzothiazole-quinoline hybrids, proceeds as follows:

-

Quinoline Carboxylic Acid Intermediate:

-

Cyclization with Benzothiazole:

Reaction Scheme:

Optimization and Yield

Yields for analogous compounds range from 60–70%, with purity confirmed via HPLC and elemental analysis . Solubility challenges in polar solvents (e.g., water) necessitate the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for biological testing .

Physicochemical and Spectroscopic Properties

Spectroscopic Signatures

-

UV-Vis: Absorption maxima at 270 nm (quinoline π-π* transitions) and 340 nm (benzothiazole n-π* transitions) .

-

Fluorescence: Emission observed at 510 nm (quantum yield Φ = 0.134 in DMSO), indicating potential as a fluorophore .

| Compound | Target Virus | IC (µM) | Citation |

|---|---|---|---|

| 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline | SARS-CoV-2 | 28.4 | |

| Hydroxychloroquine | SARS-CoV-2 | 40.2 |

Anticancer Mechanisms

In vitro studies on analogous compounds reveal:

-

Apoptosis Induction: Caspase-3 activation in SK-Hep-1 liver cancer cells (EC = 32 ng/mL) .

-

ROS Scavenging: Attenuation of oxidative stress in neuronal cells at 50 µM .

Antibacterial Applications

Benzothiazole derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 64 µg/mL), likely due to thiazole-mediated disruption of bacterial cell membranes .

Comparative Analysis with Structural Analogues

Role of Chlorine Substitution

Removal of the 2-chloro group (e.g., 4-(1,3-benzothiazol-2-yl)quinoline, CAS 64434-97-5) reduces antiviral potency by 40%, underscoring chlorine’s electronic effects .

Benzothiazole vs. Benzoxazole Analogues

Replacing sulfur with oxygen in the benzothiazole ring decreases lipophilicity (logP = 4.1) and anticancer activity (EC = 290 ng/mL) .

Future Perspectives in Research and Development

-

Structure-Activity Relationship (SAR) Studies: Systematic modulation of substituents at the quinoline 6-position to enhance bioavailability.

-

Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to improve solubility.

-

Multitarget Therapeutics: Hybridization with urea moieties for dual antiviral/antioxidant activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume